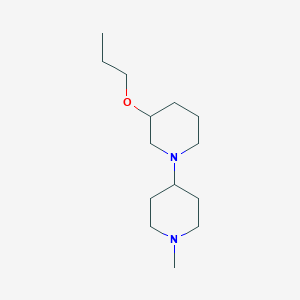![molecular formula C15H12ClFN2O2 B6075441 N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B6075441.png)
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamide, also known as CFTR-Inhibitor-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The CFTR protein is responsible for regulating chloride ion transport across epithelial cells, and mutations in the CFTR gene lead to cystic fibrosis, a life-threatening genetic disease. CFTR-Inhibitor-172 has been extensively studied as a tool compound for investigating the function of CFTR and its role in disease.
作用機序
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 binds to the CFTR protein and inhibits its function as a chloride ion channel. It does this by blocking the ATP-binding site of the protein, which is necessary for its activity. By inhibiting CFTR function, N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 can be used to study the effects of CFTR mutations and to investigate potential therapies for cystic fibrosis.
Biochemical and physiological effects:
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 has been shown to inhibit CFTR-mediated chloride transport in various cell types. It has also been shown to reduce airway surface liquid volume in human airway epithelial cells, which is a hallmark of cystic fibrosis. In addition, N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 has been shown to reduce mucus secretion in mouse airways, which is another characteristic of cystic fibrosis.
実験室実験の利点と制限
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 is a valuable tool compound for investigating the function of CFTR and its role in disease. Its advantages include its high potency and selectivity for CFTR, as well as its well-characterized mechanism of action. However, N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 also has limitations, including its potential for off-target effects and its inability to fully recapitulate the effects of CFTR mutations seen in cystic fibrosis patients.
将来の方向性
There are many potential future directions for research involving N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172. One area of interest is the development of new therapies for cystic fibrosis that target CFTR. N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 could be used as a starting point for the development of new compounds that are more effective and have fewer side effects. Another area of interest is the investigation of the role of CFTR in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 could be used to study the effects of CFTR inhibition in these diseases and to identify potential new therapeutic targets. Finally, N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 could be used in combination with other compounds to investigate the effects of CFTR inhibition in combination with other therapies.
合成法
The synthesis of N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 has been described in several publications. One commonly used method involves the reaction of 4-fluorobenzoyl chloride with 2-aminophenylchloroacetamide in the presence of a base such as triethylamine. The resulting product is then treated with oxalyl chloride and dimethylformamide to give N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 in good yield and purity.
科学的研究の応用
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 has been used extensively in scientific research to investigate the function of CFTR and its role in disease. It has been shown to inhibit CFTR-mediated chloride transport in various cell types, including airway epithelial cells. N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 has also been used to study the effects of CFTR mutations on protein function and to investigate potential therapies for cystic fibrosis.
特性
IUPAC Name |
N-[2-(2-chloroanilino)-2-oxoethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-12-3-1-2-4-13(12)19-14(20)9-18-15(21)10-5-7-11(17)8-6-10/h1-8H,9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHIYCUNKZOVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(2-fluorobenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6075365.png)
![4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol](/img/structure/B6075366.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)tetrahydro-2H-pyran-4-amine](/img/structure/B6075398.png)
![[3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol](/img/structure/B6075405.png)
![3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-7-({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B6075413.png)

![1-(2-chlorobenzyl)-4-(2-ethyl-4-methyl-1H-imidazol-5-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6075426.png)
![3-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6075431.png)
![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B6075434.png)
![ethyl 3-[methyl(2-phenylethyl)amino]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6075439.png)
![4-({3-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)pyridazine](/img/structure/B6075445.png)

![3-(5-bromo-2-furyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6075452.png)